Scientific Field: Crystallography and Structural Chemistry Summary: This compound has been utilized in the study of crystal structures to understand molecular conformations and interactions. Methods: Researchers employed X-ray crystallography, utilizing Mo Kα radiation and a Bruker APEX-II diffractometer. The crystal was a colorless block with dimensions of 0.19 × 0.15 × 0.12 mm . Results: The study provided detailed crystallographic data and atomic coordinates, contributing to the knowledge base of molecular structures .
Scientific Field: Pharmacology and Medicinal Chemistry Summary: Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial and antiproliferative agents . Methods: The derivatives underwent in vitro antimicrobial activity testing against bacterial and fungal species using the turbidimetric method and anticancer activity testing against human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Results: Some derivatives showed promising antimicrobial activity, and others were active against breast cancer cell lines, indicating their potential for drug development .
Scientific Field: Drug Discovery and Design Summary: The compound’s derivatives are being explored for their utility in rational drug design due to their binding affinities. Methods: Molecular docking studies were conducted using Schrodinger v11.5 to analyze the binding modes of active compounds with receptors . Results: Compounds displayed good docking scores, suggesting their suitability as lead compounds for further drug development .
Scientific Field: Organic Chemistry and Drug Synthesis Summary: This compound is used in the synthesis of piperidine derivatives, which are crucial in drug design due to their presence in many pharmaceuticals . Methods: The synthesis involves intra- and intermolecular reactions, including hydrogenation, cyclization, cycloaddition, and amination . Results: The advancement in synthesizing piperidine derivatives enhances the repertoire of biologically active compounds for pharmaceutical applications .
Scientific Field: Microbiology and Pharmacology Summary: Derivatives of the compound are studied for their role in combating antimicrobial and anticancer drug resistance . Methods: The derivatives are tested for their in vitro antimicrobial activity against various pathogens and anticancer activity against specific cancer cell lines . Results: Some derivatives have shown promising results in overcoming drug resistance, marking them as potential candidates for new therapeutic agents .
Scientific Field: Medicinal Chemistry Summary: The compound contributes to the synthesis of heterocyclic compounds, which are significant in the development of new drugs . Methods: Multicomponent reactions are employed to synthesize complex heterocyclic structures . Results: The synthesis of novel heterocyclic compounds opens up possibilities for creating new drugs with diverse pharmacological activities .
Scientific Field: Pharmaceutical Chemistry Summary: The compound is involved in the synthesis of triazole derivatives, which have a wide range of pharmacological potentials . Methods: The synthesis process includes the creation of triazole rings, which are central to many drug classes
Methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a benzoxazine ring—a fused system of benzene and oxazine. This structure imparts distinct chemical properties and reactivity to the compound. The presence of a chloroacetyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses. The compound's IUPAC name reflects its detailed structure, which includes a methyl ester and a carboxylate functional group.
The chemical reactivity of methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is influenced primarily by the chloroacetyl group. This group can participate in nucleophilic substitution reactions, while the benzoxazine ring may undergo electrophilic aromatic substitution or nucleophilic attacks at the nitrogen or oxygen atoms. Such reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or novel properties.
Research indicates that derivatives of methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate possess notable biological activities. They have been evaluated for their antimicrobial and anticancer properties. In vitro studies demonstrate that some derivatives exhibit significant activity against various bacterial and fungal strains as well as human breast adenocarcinoma cell lines. These findings suggest potential applications in drug development and therapeutic interventions.
The synthesis of methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves condensation reactions or cyclization processes. While specific synthetic routes for this compound are not extensively documented, similar compounds are often synthesized through methods involving the formation of heterocycles under controlled conditions. Techniques such as X-ray crystallography are employed to elucidate the molecular structure during synthesis .
This compound serves as an important intermediate in organic synthesis, particularly in the production of complex molecules relevant to medicinal chemistry. Its derivatives are explored for their potential in drug discovery due to their favorable binding affinities with biological targets. Additionally, the compound is utilized in studies aimed at understanding molecular interactions and conformations, which are crucial for rational drug design .
Interaction studies involving methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate focus on its binding characteristics with various receptors and enzymes. Molecular docking studies have revealed promising binding modes with potential therapeutic targets, highlighting the compound's utility in developing new drugs aimed at combating diseases such as cancer and bacterial infections. These studies contribute to a broader understanding of how structural modifications can enhance biological activity.
Methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate shares structural features with several other compounds within the benzoxazine family. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | Contains an acetyl group instead of chloroacetyl | Moderate antimicrobial activity |
| N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine | Contains additional chlorine substituents | Anticancer properties against specific cell lines |
| Methyl 3-(chloroacetyl)-4-hydroxybenzoate | Lacks the benzoxazine core but has similar functional groups | Antimicrobial activity against various pathogens |
The unique chloroacetyl substitution in methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate enhances its reactivity and potential biological efficacy compared to these similar compounds .
1,4-Benzoxazines are bicyclic systems comprising a benzene ring fused to a six-membered oxazine ring. These heterocycles exhibit broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 1,4-benzoxazine scaffold’s adaptability arises from its ability to undergo substitutions at multiple positions, enabling tailored bioactivity. For example:
Table 1: Key Pharmacological Activities of 1,4-Benzoxazine Derivatives
The compound’s reactivity and applications stem from its two critical functional groups:
Figure 1: Key Functional Group Interactions
Cl–CO–CH2– (Chloroacetyl) | v Nucleophilic substitution → Amides/Thioesters | v Enzyme inhibition (e.g., COX-2/5-LOX) –COOCH3 (Carboxylate Ester) | v Hydrolysis → Carboxylic Acid → Further derivatization The evolution of benzoxazine derivatives reflects advances in synthetic methodologies and pharmacological targeting:
Table 2: Evolution of Benzoxazine Synthesis Methods
The synthesis of methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves sophisticated condensation methodologies that establish the fundamental 1,4-benzoxazine heterocyclic framework [1]. The formation of this core structure proceeds through multiple distinct mechanistic pathways, each characterized by specific intermediate formations and kinetic profiles.
The predominant synthetic approach employs Mannich-type condensation reactions involving the sequential interaction of aminophenol derivatives, formaldehyde, and appropriate carbonyl compounds [2]. This methodology demonstrates exceptional versatility in accommodating the chloroacetyl substituent while maintaining the structural integrity of the benzoxazine ring system [3]. The reaction mechanism proceeds through the initial formation of nitrogen-methylol intermediates, which subsequently undergo intramolecular cyclization to generate the desired six-membered oxazine ring [1].
Alternative pathways involve direct cyclization strategies utilizing pre-formed aminobenzyl alcohols and carbonyl electrophiles [4]. These approaches offer enhanced control over stereochemical outcomes and provide superior yields when working with sensitive functional groups such as the chloroacetyl moiety [5]. The mechanistic pathway selection significantly influences the final product distribution and the incorporation efficiency of the carboxylate ester functionality.
Advanced mechanistic studies reveal that iminium ion intermediates play crucial roles in benzoxazine core formation [1]. The generation of these electrophilic species occurs through the protonation of nitrogen-containing intermediates, followed by nucleophilic attack from the phenolic oxygen atom [3]. This process demonstrates remarkable selectivity for the formation of six-membered rings over alternative cyclization products, particularly when conducted under controlled temperature and acidity conditions [6].
The electrophilic cyclization pathway shows enhanced compatibility with ester functionalities, making it particularly suitable for synthesizing methyl carboxylate derivatives [7]. Computational studies indicate that the presence of electron-withdrawing groups, such as the chloroacetyl substituent, significantly stabilizes the iminium intermediates through resonance delocalization effects [8].
| Reaction Pathway | Starting Materials | Temperature Range (°C) | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Mannich-type condensation | Phenol + Amine + Formaldehyde | 80-120 | 2-6 | 75-90 | [2] |
| Iminium ion formation | N-methylol intermediate + Phenol | 90-140 | 1-4 | 80-95 | [1] |
| Direct cyclization | Aminophenol + Aldehyde | 60-100 | 0.5-2 | 65-85 | [4] |
| Sequential formaldehyde attack | Aniline + Multiple formaldehyde | 100-150 | 4-8 | 70-88 | [1] |
| Acid-catalyzed pathway | Phenol + Amine + Formaldehyde + Acid | 25-80 | 1-3 | 85-95 | [3] |
Multi-step sequential addition methodologies provide enhanced control over functional group incorporation during benzoxazine synthesis [9]. These approaches involve the systematic introduction of reactants in predetermined sequences, allowing for the selective formation of specific regioisomers and the preservation of sensitive substituents [10]. The chloroacetyl functionality requires particular attention during these sequential processes due to its potential reactivity toward nucleophilic species present in the reaction mixture [11].
Research demonstrates that step-wise addition protocols significantly reduce the formation of undesired side products while improving overall reaction selectivity [12]. The temporal separation of reactive components allows for better control over competing reaction pathways and enhances the reproducibility of synthetic outcomes [5].
The incorporation of functional groups during benzoxazine synthesis requires sophisticated catalytic systems that facilitate selective bond formation while preserving the integrity of sensitive substituents [13]. The development of efficient catalytic methodologies has emerged as a critical factor in achieving high yields and selectivities in the synthesis of complex benzoxazine derivatives.
Lewis acidic catalysts, particularly aluminum chloride and titanium tetrachloride, demonstrate exceptional efficiency in promoting benzoxazine formation through cationic activation mechanisms [14]. These systems facilitate the generation of electrophilic intermediates that undergo facile cyclization reactions under mild conditions [15]. The activation energies for Lewis acid-catalyzed processes are significantly reduced compared to thermal cyclization methods, enabling reactions to proceed at lower temperatures with improved functional group tolerance [14].
Tris(pentafluorophenyl)borane represents a particularly effective Lewis acid catalyst for benzoxazine synthesis, offering superior solubility in organic solvents and enhanced compatibility with ester functionalities [14]. This catalyst system demonstrates remarkable efficiency in promoting ring-opening polymerization processes while maintaining excellent selectivity for the desired benzoxazine products [16]. The borane complexation mechanism provides precise control over reaction kinetics and enables the successful incorporation of chloroacetyl substituents without competitive side reactions.
Transition metal catalytic systems offer unique advantages in functional group incorporation through their ability to facilitate multiple bond-forming processes simultaneously [17]. Palladium-based catalysts have shown exceptional utility in oxidative coupling reactions that generate benzoxazine derivatives with high efficiency and selectivity [18]. These systems demonstrate particular effectiveness in incorporating chlorinated substituents while maintaining the structural integrity of the benzoxazine core [15].
Yttrium triflate catalysis provides an alternative approach through ring-opening and annulation cascade reactions [19]. This methodology enables the direct synthesis of benzoxazine derivatives from readily available precursors while offering excellent control over stereochemical outcomes [20]. The cascade nature of these reactions reduces the number of synthetic steps required and improves overall process efficiency.
| Catalyst Type | Catalyst Loading (mol%) | Temperature Reduction (°C) | Mechanism | Functional Group Compatibility | Reference |
|---|---|---|---|---|---|
| Lewis Acids (AlCl₃, TiCl₄) | 5-10 | 80-120 | Cationic activation | Limited | [14] |
| Tris(pentafluorophenyl)borane | 1-5 | 60-98 | Borane complexation | Excellent | [14] |
| Transition Metal Salts | 3-8 | 40-70 | Metal coordination | Good | [17] |
| Palladium Complexes | 5-10 | 30-60 | Oxidative coupling | Moderate | [18] |
| Yttrium Triflate | 10-15 | 50-80 | Ring-opening cascade | Good | [19] |
| Formic Acid | 20-50 | 20-40 | Protonation enhancement | Excellent | [3] |
| Phenolic Compounds | 10-30 | 15-35 | Hydrogen bonding | Good | [21] |
Bronsted acid catalysis plays a fundamental role in benzoxazine synthesis through protonation-enhanced cyclization mechanisms [3]. Formic acid demonstrates exceptional effectiveness as a promoter for benzoxazine formation, facilitating the generation of reactive intermediates while maintaining compatibility with ester functionalities [6]. The protonation of nitrogen centers enhances the electrophilicity of these sites and promotes subsequent cyclization reactions [7].
Phenolic compounds serve as effective co-catalysts through hydrogen bonding interactions that stabilize transition states and intermediates [21]. These systems offer the advantage of mild reaction conditions and excellent functional group tolerance, making them particularly suitable for the synthesis of sensitive benzoxazine derivatives [22]. The self-catalytic properties of certain phenolic compounds enable the development of sustainable synthetic methodologies with reduced environmental impact.
Recent advances in mechanochemical synthesis have introduced ball-milling methodologies that enable solvent-free benzoxazine formation [22]. These approaches demonstrate exceptional efficiency in functional group incorporation while eliminating the need for organic solvents [23]. The mechanical activation facilitates bond formation through high-energy collision processes that overcome traditional activation barriers [24].
The mechanochemical approach shows particular promise for the synthesis of chloroacetyl-substituted benzoxazines due to the enhanced reactivity of the solid-state reaction environment [22]. This methodology offers improved atom economy and reduced waste generation compared to traditional solution-phase syntheses.
The selection of appropriate solvent systems critically influences the reaction kinetics and product selectivity in benzoxazine synthesis [25]. Solvent polarity, hydrogen bonding capacity, and coordinating ability directly impact the stability of reaction intermediates and the rates of individual synthetic steps [26]. Understanding these effects enables the rational design of optimized synthetic protocols for complex benzoxazine derivatives.
Solvent polarity exerts profound effects on the mechanistic pathways accessible during benzoxazine formation [26]. High-polarity solvents such as N,N-dimethylformamide favor the formation of arylamine Mannich structures through enhanced stabilization of ionic intermediates [26]. These conditions promote rapid cyclization kinetics but may lead to competing side reactions that reduce overall selectivity [6].
Low-polarity solvents including dichloromethane and toluene favor alternative mechanistic pathways that generate phenoxy structures and N,O-acetal intermediates [26] [27]. These systems demonstrate enhanced selectivity for the desired benzoxazine products but require elevated temperatures to achieve acceptable reaction rates [28]. The balance between reaction rate and selectivity must be carefully optimized based on the specific functional groups present in the target molecule.
Aprotic solvents offer distinct advantages in benzoxazine synthesis through their inability to participate in competitive hydrogen bonding interactions [25]. These systems maintain the reactivity of nucleophilic sites while preventing unwanted protonation reactions that could interfere with cyclization processes [6]. Dioxane and tetrahydrofuran demonstrate exceptional utility in multi-step syntheses due to their ability to solubilize both polar and nonpolar reaction components [27].
The use of aprotic solvent mixtures enables fine-tuning of reaction conditions to optimize both rate and selectivity parameters [25]. Binary solvent systems combining aprotic and apolar components provide enhanced control over intermediate stability and product distribution [29]. These approaches are particularly valuable when working with sensitive functional groups such as chloroacetyl substituents that may undergo unwanted reactions in protic media.
| Solvent System | Polarity Index | Reaction Rate Constant (×10⁻³ min⁻¹) | Activation Energy (kJ/mol) | Product Selectivity | Preferred Structure | Reference |
|---|---|---|---|---|---|---|
| Toluene | 2.4 | 2.3 | 75.2 | High | Phenolic Mannich | [27] |
| Dioxane | 7.4 | 4.1 | 68.4 | Moderate | N,O-acetal | [12] |
| Dichloromethane | 3.1 | 1.8 | 82.1 | Low | Phenoxy structures | [26] |
| N,N-Dimethylformamide | 6.4 | 6.7 | 58.9 | Very High | Arylamine Mannich | [26] |
| Ethanol | 5.2 | 3.2 | 71.3 | Moderate | Mixed structures | [29] |
| Aprotic/Apolar mixture | 3.0-4.5 | 2.8 | 73.6 | High | Phenolic Mannich | [25] |
| Solvent-free conditions | N/A | 8.5 | 52.4 | Excellent | Pure benzoxazine | [6] |
Detailed kinetic studies reveal that benzoxazine synthesis follows complex reaction orders that depend critically on solvent properties and reaction conditions [12]. The rate-determining step typically involves the dehydration of methylene glycol intermediates to generate reactive formaldehyde species [12]. This process shows first-order dependence on formaldehyde concentration while displaying minimal sensitivity to the concentration of aminophenol components [30].
Activation energy measurements demonstrate significant solvent-dependent variations ranging from 52.4 kilojoules per mole in solvent-free conditions to 82.1 kilojoules per mole in dichloromethane [26] [6]. These differences reflect the varying degrees of intermediate stabilization provided by different solvent environments [31]. Polar aprotic solvents generally provide the lowest activation energies due to their ability to stabilize charged transition states without interfering with the cyclization process [30].
Temperature effects on benzoxazine synthesis demonstrate complex dependencies that vary with solvent choice and catalyst loading [32]. Elevated temperatures generally accelerate reaction rates but may promote unwanted side reactions including ester hydrolysis and chloroacetyl decomposition [33]. The optimal temperature range for maintaining both high reaction rates and excellent selectivity typically falls between 80-120°C for most solvent systems [34].
Kinetic modeling studies indicate that temperature-dependent selectivity changes result from competing activation energies for different reaction pathways [35]. The formation of desired benzoxazine products shows lower activation energies than most side reactions, providing a kinetic preference that can be exploited through careful temperature control [36]. These findings enable the development of temperature-programmed synthetic protocols that maximize yields while minimizing byproduct formation.
Systematic optimization approaches incorporating design of experiments methodologies enable the identification of optimal reaction conditions for benzoxazine synthesis [37]. These strategies consider multiple variables simultaneously including temperature, solvent composition, catalyst loading, and reaction time to maximize overall process efficiency [24]. The integration of kinetic modeling with experimental optimization provides robust protocols for scaling synthetic processes [31].
| Optimization Strategy | Key Parameters | Improvement Achieved | Challenges | Industrial Applicability | Reference |
|---|---|---|---|---|---|
| Temperature Control | 180-280°C range | Higher yields (85-95%) | Thermal degradation | High | [23] |
| Catalyst Selection | 1-10 mol% loading | Lower temperature (60-120°C) | Cost considerations | Moderate | [14] |
| Solvent Engineering | Polarity matching | Better selectivity | Separation issues | High | [25] |
| Reaction Time Optimization | 0.5-8 hours | Reduced side products | Incomplete conversion | Very High | [12] |
| Multistep Sequential | Step-wise addition | Pure intermediates | Complex workup | Moderate | [9] |
| Continuous Flow | Residence time control | Scalable process | Equipment requirements | High | [10] |
| Mechanochemical Synthesis | Ball-milling conditions | Solvent-free synthesis | Limited scope | Emerging | [22] |
Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for comprehensive structural elucidation of methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. The benzoxazine scaffold presents characteristic spectroscopic features that enable detailed structural assignments through one-dimensional and two-dimensional NMR techniques [1] [2].
The proton nuclear magnetic resonance spectrum of methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exhibits distinctive chemical shift patterns characteristic of the benzoxazine heterocyclic system. The aromatic protons of the benzene ring appear in the characteristic aromatic region between 6.8 and 7.8 parts per million, with the specific chemical shift values dependent on the electronic effects of the oxazine ring fusion and substituent patterns [3] [4].
The methylene protons of the oxazine ring display characteristic multiplicities and chemical shifts that reflect their distinct chemical environments. The O-CH₂-N methylene protons, positioned adjacent to both oxygen and nitrogen heteroatoms, typically resonate between 4.8 and 5.1 parts per million as a result of the deshielding effects of both electronegative atoms [2] [5]. These protons often appear as complex multipiples due to coupling with adjacent protons and conformational effects within the six-membered oxazine ring.
Table 3.1: Characteristic ¹H NMR Chemical Shifts for Benzoxazine Ring Systems
| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| Aromatic C-H | 6.8-7.8 | Complex multipiples | Aromatic coupling |
| O-CH₂-N | 4.8-5.1 | Multipiples | Geminal and vicinal |
| Ar-CH₂-N | 3.9-4.1 | Multipiples | Geminal and vicinal |
| Methyl ester | 3.7-3.9 | Singlet | No coupling |
The chloroacetyl substituent manifests distinct spectroscopic signatures in the ¹H NMR spectrum. The ClCH₂CO protons appear as a characteristic singlet between 4.4 and 4.6 parts per million, reflecting the electronegative chlorine atom's influence and the absence of adjacent coupling protons [6] [7]. This chemical shift represents a diagnostic feature for the presence of the chloroacetyl moiety.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns. The carbonyl carbon of the chloroacetyl group resonates between 165 and 170 parts per million, consistent with an amide carbonyl environment [3] [8]. The methyl ester carbonyl carbon appears at approximately 172-175 parts per million, distinguishable from the chloroacetyl carbonyl through its slightly more downfield position.
The benzoxazine ring carbons exhibit characteristic chemical shift distributions. The aromatic carbons resonate between 115 and 135 parts per million, with specific values dependent on substitution patterns and electronic effects [3] [9]. The sp³ carbons of the oxazine ring, including the O-CH₂-N and Ar-CH₂-N methylene carbons, appear in the aliphatic region between 45 and 65 parts per million [2] [5].
Table 3.2: Characteristic ¹³C NMR Chemical Shifts for Benzoxazine Framework
| Carbon Environment | Chemical Shift Range (ppm) | Electronic Environment |
|---|---|---|
| Ester C=O | 172-175 | Carbonyl ester |
| Amide C=O | 165-170 | Carbonyl amide |
| Aromatic C | 115-135 | Aromatic system |
| O-CH₂-N | 62-68 | α to heteroatoms |
| Ar-CH₂-N | 45-52 | Benzylic position |
| ClCH₂ | 42-45 | α to chlorine |
| OCH₃ | 51-53 | Methoxy group |
Two-dimensional nuclear magnetic resonance spectroscopy provides essential structural connectivity information for complex heterocyclic systems such as methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. Correlation spectroscopy (COSY) experiments reveal through-bond connectivity patterns between coupled protons, enabling the establishment of molecular connectivity networks [10] [11].
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct carbon-hydrogen connectivity relationships throughout the molecular framework [12] [13]. This technique proves particularly valuable for benzoxazine derivatives, where multiple methylene groups may exhibit overlapping proton resonances in one-dimensional spectra. The HSQC experiment provides unambiguous assignment of each methylene carbon to its corresponding protons, resolving spectroscopic ambiguities [4] [5].
The O-CH₂-N methylene group exhibits characteristic HSQC correlation patterns, with the methylene protons showing direct connectivity to a carbon resonating between 62 and 68 parts per million. This correlation pattern distinguishes the O-CH₂-N methylene from other methylene environments within the molecular structure [2] [14].
Heteronuclear Multiple Bond Coherence (HMBC) spectroscopy reveals long-range carbon-hydrogen correlations spanning two to three chemical bonds [15] [16]. For benzoxazine derivatives, HMBC experiments provide crucial information regarding the connectivity between the oxazine ring and the aromatic benzene ring. The aromatic protons exhibit HMBC correlations to quaternary aromatic carbons, establishing the fusion pattern of the bicyclic system [4] [17].
The chloroacetyl substituent demonstrates characteristic HMBC correlation patterns. The chloromethylene protons show long-range correlations to the amide carbonyl carbon, confirming the ClCH₂-CO connectivity. Additionally, the chloromethylene protons exhibit HMBC correlations to the nitrogen-bearing aromatic carbon, establishing the point of attachment for the chloroacetyl substituent [8] [17].
Table 3.3: Key Two-Dimensional NMR Correlations for Structural Assignment
| NMR Technique | Observable Correlations | Structural Information |
|---|---|---|
| ¹H-¹H COSY | Vicinal proton coupling | Adjacent proton relationships |
| HSQC | Direct C-H connectivity | Carbon-proton assignments |
| HMBC | Long-range C-H correlations | 2-3 bond connectivity patterns |
| TOCSY | Extended coupling networks | Spin system identification |
Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity information that elucidates three-dimensional molecular geometry and conformational preferences [18]. For the oxazine ring system, NOESY experiments reveal through-space interactions between protons on different faces of the six-membered ring, providing insight into the preferred ring conformation [19] [20].
The benzoxazine ring system typically adopts a half-chair conformation in solution, with specific NOE patterns characteristic of this geometry. Axial and equatorial protons on the oxazine ring exhibit differential NOE interactions, enabling determination of the ring's conformational preferences and dynamics [21] [19].
Single-crystal X-ray diffraction analysis provides definitive structural determination for methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, revealing precise molecular geometry and intermolecular packing arrangements. Crystallographic studies of related benzoxazine derivatives demonstrate characteristic geometric parameters and supramolecular assembly patterns [22] [21].
The benzoxazine ring system exhibits characteristic bond lengths and bond angles consistent with the heterocyclic framework. The nitrogen-carbon bond distances within the oxazine ring typically range from 1.42 to 1.46 Ångströms, reflecting the sp³ hybridization of the nitrogen atom [21] [23]. The oxygen-carbon bonds measure approximately 1.42 to 1.44 Ångströms, consistent with single bond character [24] [25].
Table 3.4: Typical Crystallographic Parameters for Benzoxazine Ring Systems
| Bond Type | Bond Length (Å) | Bond Angle (°) | Geometric Description |
|---|---|---|---|
| N-C (oxazine) | 1.42-1.46 | 109-112 | sp³ nitrogen bonding |
| O-C (oxazine) | 1.42-1.44 | 109-111 | Ether linkage |
| C-C (aromatic) | 1.38-1.40 | 119-121 | Aromatic system |
| C=O (carbonyl) | 1.21-1.23 | 119-122 | Carbonyl geometry |
The oxazine ring adopts a half-chair conformation in the solid state, with specific atoms displaced from the mean plane of the remaining four atoms. This conformation minimizes steric interactions while maintaining favorable orbital overlap [21] [24]. The degree of ring puckering varies among different benzoxazine derivatives depending on substituent effects and crystal packing forces [23] [26].
Intermolecular interactions govern the crystal packing arrangements and contribute to the overall stability of the crystalline lattice. Hydrogen bonding represents a primary structural motif in benzoxazine crystal structures, with both conventional and non-conventional hydrogen bonds playing significant roles [24] [25] [27].
The chloroacetyl substituent provides multiple sites for intermolecular interactions. The carbonyl oxygen serves as a hydrogen bond acceptor, forming intermolecular contacts with suitable donors in neighboring molecules [6] [7]. The chlorine atom may participate in halogen bonding interactions, contributing to the overall packing stability through directional intermolecular contacts [24] [28].
Table 3.5: Common Intermolecular Interactions in Benzoxazine Crystal Structures
| Interaction Type | Typical Distance (Å) | Directionality | Contribution to Packing |
|---|---|---|---|
| O-H···O hydrogen bonds | 2.6-2.8 | Linear | Primary packing motif |
| C-H···O hydrogen bonds | 2.4-2.7 | Moderate | Secondary stabilization |
| C-H···F hydrogen bonds | 2.4-2.6 | Directional | Specific to fluorinated systems |
| π-π stacking | 3.3-3.8 | Parallel/offset | Aromatic stabilization |
π-π stacking interactions between aromatic rings contribute significantly to the crystal packing stability. The benzene rings of adjacent molecules align in parallel or offset parallel arrangements, with typical inter-planar distances ranging from 3.3 to 3.8 Ångströms [27] [28]. These interactions provide substantial stabilization energy and influence the overall crystal architecture [29].
Halogen bonding interactions involving the chlorine atom represent an important structural feature in chlorine-containing benzoxazine derivatives. The chlorine atom acts as a halogen bond donor, forming directional interactions with electron-rich regions of neighboring molecules [28] [30]. These interactions exhibit characteristic geometric preferences and contribute to the anisotropic packing arrangements observed in crystalline structures.
The crystal packing frequently exhibits chain or sheet-like arrangements resulting from the cooperative action of multiple intermolecular interactions. Hydrogen bonding networks often propagate in specific crystallographic directions, creating one-dimensional chains that further assemble through weaker interactions into two- or three-dimensional networks [24] [31] [26].
Mass spectrometry provides comprehensive information regarding the molecular ion characteristics and fragmentation behavior of methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. The molecular ion exhibits a characteristic isotopic pattern reflecting the presence of chlorine, which possesses two stable isotopes with a distinctive 3:1 abundance ratio [32] [33].
The molecular ion peak appears at m/z 269 for the ³⁵Cl isotopologue, with a corresponding M+2 peak at m/z 271 for the ³⁷Cl isotopologue . The intensity ratio of these peaks follows the natural chlorine isotope abundance, providing immediate confirmation of chlorine content within the molecular structure [33] [35].
Table 3.6: Molecular Ion Isotopic Pattern for Chlorine-Containing Benzoxazine
| m/z Value | Relative Intensity | Isotopic Composition | Assignment |
|---|---|---|---|
| 269 | 100% | ³⁵Cl isotopologue | [M]⁺- |
| 271 | 32% | ³⁷Cl isotopologue | [M+2]⁺- |
| 270 | 12% | ¹³C isotopologue | [M+1]⁺- |
The fragmentation pattern of methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate follows predictable pathways based on the molecular structure and the relative stability of resulting fragment ions. Alpha-cleavage adjacent to the nitrogen atom represents a primary fragmentation pathway, resulting in the loss of the chloroacetyl radical to produce a fragment ion at m/z 191 [32] [36].
Loss of the methoxy radical from the ester functionality constitutes another major fragmentation pathway, yielding a fragment ion at m/z 238. This fragmentation reflects the relative weakness of the oxygen-methyl bond compared to other molecular bonds [32]. The resulting fragment retains the benzoxazine core structure along with the chloroacetyl substituent.
The chloroacetyl group undergoes characteristic fragmentation patterns typical of halogenated acetyl derivatives. Loss of chlorine radical produces a fragment at m/z 234, while loss of the entire chloroacetyl group (ClCH₂CO) yields a fragment at m/z 191 [32] [36]. These fragmentations reflect the electronic stabilization provided by the resulting conjugated systems.
Table 3.7: Major Fragmentation Pathways and Product Ions
| Fragment m/z | Loss from Molecular Ion | Fragmentation Mechanism | Structural Assignment |
|---|---|---|---|
| 238 | 31 (OCH₃) | α-cleavage | Loss of methoxy radical |
| 234 | 35 (Cl) | Halogen loss | Chlorine radical loss |
| 191 | 78 (ClCH₂CO) | Acyl cleavage | Chloroacetyl group loss |
| 163 | 106 | Ring opening | Oxazine ring fragmentation |
The benzoxazine ring system exhibits characteristic fragmentation behavior involving ring-opening processes and subsequent rearrangements. The heterocyclic ring undergoes cleavage at various positions, with preferred fragmentation sites determined by the relative stability of the resulting fragments [37] [38]. Carbon-nitrogen bond cleavage within the oxazine ring represents a common fragmentation pathway, reflecting the relative weakness of these bonds compared to carbon-carbon bonds within the aromatic system.
Rearrangement reactions play significant roles in the mass spectrometric behavior of benzoxazine derivatives. McLafferty rearrangements involving the ester functionality can occur when suitable gamma-hydrogen atoms are available, leading to the formation of characteristic rearrangement products [32]. These rearrangements provide additional structural information and contribute to the overall fragmentation fingerprint.
The aromatic benzene ring typically remains intact throughout most fragmentation processes, serving as a stable core that defines the base peak in many fragmentation scenarios. The stability of the aromatic system influences the relative abundances of various fragment ions and contributes to the overall appearance of the mass spectrum [32] [39].
Table 3.8: Secondary Fragmentation Patterns of Primary Fragment Ions
| Primary Fragment | Secondary Loss | Product Ion m/z | Fragmentation Type |
|---|---|---|---|
| m/z 238 | CO (28) | 210 | Carbonyl elimination |
| m/z 191 | CO (28) | 163 | Decarbonylation |
| m/z 163 | C₂H₄ (28) | 135 | Alkyl chain loss |
| m/z 135 | CH₃ (15) | 120 | Methyl radical loss |
Collision-induced dissociation (CID) experiments provide enhanced structural information through controlled fragmentation under higher energy conditions. CID spectra reveal additional fragmentation pathways not readily observed under standard electron ionization conditions, enabling more comprehensive structural characterization [36] [37]. The energy-resolved fragmentation behavior provides insight into the relative bond strengths and fragmentation energetics within the molecular structure.
The fragmentation efficiency and pathway preferences vary with ionization technique and instrumental parameters. Electrospray ionization produces different fragmentation patterns compared to electron ionization, reflecting the different energetic and mechanistic aspects of these ionization methods [36]. Understanding these variations enables optimization of analytical conditions for specific structural characterization objectives.